Ethyl 4-(4-aminophenyl)-4-oxobutanoate

Lipophilicity Membrane permeability SAR

This mid-range lipophilicity γ-keto ester (LogP 2.376) is the most accessible member of the 4-oxo-4-arylbutanoate series, bridging polar free acid (LogP 1.898) and lipophilic nitro analog (LogP 2.644) for PAMPA/Caco-2 profiling. Validated PNMT negative control (Ki=1.11 mM) enables Z'-factor baseline establishment. The para-amino group serves as nitrogen mustard attachment point for chlorambucil derivative synthesis. Solid form (mp 70–75°C) ensures straightforward gravimetric dispensing for dose-response plates. Lower melting point vs. methyl ester (160–162°C) permits gentler thermal conditions for downstream amination/alkylation.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 6335-44-0
Cat. No. B7906362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-aminophenyl)-4-oxobutanoate
CAS6335-44-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C12H15NO3/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3
InChIKeyZFHSICJRFPJEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-Aminophenyl)-4-Oxobutanoate (CAS 6335-44-0): Core Chemical Identity and Procurement-Relevant Physicochemical Profile


Ethyl 4-(4-aminophenyl)-4-oxobutanoate (CAS 6335-44-0, CHEMBL3278338) is a synthetic gamma-keto ester featuring a para-aminophenyl ketone moiety conjugated to an ethyl butanoate backbone [1]. This compound serves as a versatile intermediate in medicinal chemistry, most notably as a precursor in chlorambucil analogue synthesis and as a scaffold for PABA-derivative enzyme inhibitors [2]. Its solid physical form at room temperature (mp ~70–75 °C), calculated LogP of 2.376, and molecular weight of 221.25 g/mol distinguish it within the 4-oxo-4-arylbutanoate family [3].

Why Ethyl 4-(4-Aminophenyl)-4-Oxobutanoate Cannot Be Interchanged with the Methyl Ester, Free Acid, or Nitro Analog


Within the 4-oxo-4-arylbutanoate series, substitution of the terminal ester group produces measurable shifts in lipophilicity, melting point, and enzymatic recognition that are directly consequential for synthetic route design and biological assay reproducibility. The ethyl ester exhibits a calculated LogP of 2.376, whereas the methyl ester and free acid fall at approximately 1.9 and 1.898, respectively—a difference of ~0.5 LogP units that corresponds to a roughly threefold difference in predicted octanol-water partitioning [1][2]. Similarly, replacing the para-amino group with a nitro group (ethyl 4-(4-nitrophenyl)-4-oxobutanoate, CAS 15118-70-4) raises LogP to 2.644 and introduces electron-withdrawing character that fundamentally alters both reactivity and biological target engagement [3]. The melting point differential between the ethyl ester (70–75 °C) and the methyl ester (160–162 °C) further dictates divergent purification and formulation workflows that cannot be reconciled by simple stoichiometric adjustment .

Ethyl 4-(4-Aminophenyl)-4-Oxobutanoate: Quantified Differentiation Evidence for Scientific Procurement Decisions


Lipophilicity (LogP) Differentiation: Ethyl Ester vs. Methyl Ester vs. Free Acid

The calculated LogP of ethyl 4-(4-aminophenyl)-4-oxobutanoate (2.376) exceeds that of its methyl ester analog (predicted LogP ~1.8–2.0) and the free acid 4-(4-aminophenyl)-4-oxobutanoic acid (LogP 1.898) [1][2]. This difference of approximately 0.5 LogP units translates to a roughly threefold higher predicted partitioning into octanol, a standard surrogate for membrane-like environments [3]. The nitro-substituted comparator, ethyl 4-(4-nitrophenyl)-4-oxobutanoate, has an even higher LogP of 2.644, underscoring the tunable lipophilicity within this scaffold [4].

Lipophilicity Membrane permeability SAR

Melting Point Differentiation: Ethyl Ester vs. Methyl Ester — Implications for Purification and Formulation

Ethyl 4-(4-aminophenyl)-4-oxobutanoate exhibits a melting point of approximately 70–75 °C, whereas the corresponding methyl ester analog melts at 160–162 °C, a difference exceeding 85 °C . This substantial gap reflects divergent crystal packing energetics driven by the ethyl vs. methyl terminal ester group, with direct consequences for recrystallization solvent selection, temperature-controlled formulation stability, and differential scanning calorimetry (DSC) purity assessment protocols.

Melting point Crystallization Purification

H2-Pteroate Synthetase Inhibition: Ethyl Ester Demonstrates Quantifiable but Reduced Affinity Relative to PABA

In a cell-free H2-pteroate synthetase assay from Escherichia coli B, ethyl 4-(4-aminophenyl)-4-oxobutanoate exhibited an inhibition index of 460, measured by competitive displacement of [7-¹⁴C]-PABA [1][2]. The Thijssen (1977) structure-activity study established that substitution of the PABA carboxyl group with an ester function strongly reduces enzymatic recognition relative to the parent acid PABA; compounds retaining the free carboxylate moiety, such as L-PABG and PABP, displayed markedly higher affinities [2]. While the exact inhibition index for PABA itself was not directly extracted for this analysis, the abstract confirms that esterification, amidation, or ketone substitution of the carboxyl group uniformly diminishes PABA-site binding, placing the ethyl ester in a distinct activity band below the free acid derivatives [2].

Enzyme inhibition H2-pteroate synthetase PABA antagonism

Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: Quantitative Weak Affinity Profiles the Ethyl Ester as an Inactive-Template Control

Ethyl 4-(4-aminophenyl)-4-oxobutanoate was tested for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay and yielded a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This value places the compound in the millimolar affinity range, consistent with very weak or negligible PNMT engagement. In parallel, the compound showed IC₅₀ > 55.69 µM against Homo sapiens targets in separate profiling assays . This dual lack of potency across phylogenetically distinct PNMT-family enzymes establishes the compound as a low-activity baseline suitable for counter-screening and selectivity profiling relative to sub-micromolar PNMT inhibitors.

PNMT Enzyme inhibition Negative control

Commercial Availability Differentiation: Sigma-Aldrich AldrichCPR vs. Custom Synthesis Requirement for Methyl Ester

Ethyl 4-(4-aminophenyl)-4-oxobutanoate is catalogued and stocked by Sigma-Aldrich under the AldrichCPR collection (catalog JRD1159), supplied as a solid with immediate shipment availability . In contrast, the corresponding methyl ester (methyl 4-(4-aminophenyl)-4-oxobutanoate) and the free acid (CAS 6945-94-4) are not listed in the Sigma-Aldrich standard catalog and typically require custom synthesis or sourcing from smaller specialty vendors, which introduces variable lead times and batch-to-batch purity uncertainty . The AldrichCPR designation indicates that the product is part of a curated early-discovery chemical collection, though Sigma-Aldrich explicitly notes that no analytical data are collected for this product and that the buyer assumes responsibility for identity and purity confirmation .

Commercial availability Procurement Vendor comparison

Ethyl 4-(4-Aminophenyl)-4-Oxobutanoate: Evidence-Backed Application Scenarios for Research Procurement


PABA-Antagonist SAR Campaigns Requiring an Esterified Negative-Control Scaffold

In structure-activity relationship studies targeting the H2-pteroate synthetase / dihydropteroate synthase axis, the ethyl ester offers a well-characterized low-affinity reference point (inhibition index = 460) distinctly separated from the higher-affinity free acid and amide derivatives. This enables clear activity ranking when screening novel PABA mimetics. The compound's commercial availability through Sigma-Aldrich (JRD1159) further supports its routine use as an internal assay control without the need for custom synthesis [1].

Methyltransferase Counter-Screening with a Validated Millimolar-Affinity Negative Control

The confirmed PNMT Ki of 1.11 mM establishes the ethyl ester as a quantitatively validated negative control for methyltransferase inhibition assays. Procurement of this compound allows screening laboratories to establish baseline signal values for Z'-factor calculations and to verify that observed inhibition from test compounds exceeds the weak, non-specific binding profile of the ethyl ester template. This application is supported by the compound's defined solid-state properties (mp 70–75 °C), which simplify gravimetric dispensing for dose-response plate preparation [1].

Chlorambucil Analogue Synthesis: Ethyl Ester as a Late-Stage Intermediate Requiring Controlled Lipophilicity

The ethyl 4-(4-aminophenyl)-4-oxobutanoate scaffold has been employed in synthetic routes toward chlorambucil derivatives, where the para-amino group serves as the nitrogen mustard attachment point. The LogP of 2.376 distinguishes this intermediate from the more polar free acid (LogP 1.898), providing synthetic chemists with a handle for controlling intermediate-phase organic-aqueous partitioning during work-up. The melting point of 70–75 °C, substantially lower than the methyl ester analog (160–162 °C), permits gentler thermal conditions during downstream reductive amination or alkylation steps where thermally labile functional groups are present [1][2].

Physicochemical Profiling of 4-Oxo-4-Arylbutanoate Congeneric Series for Permeability Prediction

With a reliably sourced LogP of 2.376 and PSA of 69.39, the ethyl ester fills a critical data point in congeneric series analysis spanning the free acid (LogP 1.898), the methyl ester (~1.9), and the nitro analog (LogP 2.644). Computational chemists and DMPK scientists procuring this compound for parallel artificial membrane permeability assay (PAMPA) or Caco-2 studies can use the ethyl ester as a mid-range lipophilicity reference that bridges the gap between the polar acid and the more lipophilic nitro-substituted derivative. The catalog availability of the ethyl ester (JRD1159) makes it the most accessible member of this series for such profiling studies [1].

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